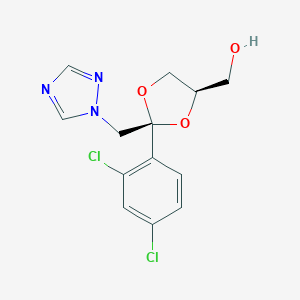

cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol

Description

cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol is a chiral, small-molecule compound featuring a 1,3-dioxolane core substituted with a 2,4-dichlorophenyl group, a 1H-1,2,4-triazole-methyl moiety, and a hydroxymethyl group in the cis configuration. Its molecular formula is C₁₄H₁₅Cl₂N₃O₃, with a molecular weight of 356.2 g/mol (calculated from ). This compound is primarily recognized as a synthetic intermediate or impurity in antifungal drugs such as itraconazole and terconazole .

Key structural attributes include:

- Cis stereochemistry: Critical for biological activity, as seen in related triazole antifungals .

- Triazole ring: A pharmacophore essential for inhibiting fungal cytochrome P450 enzymes .

- Dichlorophenyl group: Enhances lipophilicity and target binding .

It is commonly derivatized as a mesilate (methanesulfonate) or tosylate (p-toluenesulfonate) salt to improve solubility and stability for analytical use . For example, its mesilate derivative (CAS 67914-86-7) has a molecular weight of 408.26 g/mol .

Properties

CAS No. |

67914-85-6 |

|---|---|

Molecular Formula |

C13H13Cl2N3O3 |

Molecular Weight |

330.16 g/mol |

IUPAC Name |

[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol |

InChI |

InChI=1S/C13H13Cl2N3O3/c14-9-1-2-11(12(15)3-9)13(6-18-8-16-7-17-18)20-5-10(4-19)21-13/h1-3,7-8,10,19H,4-6H2/t10-,13-/m0/s1 |

InChI Key |

NKUOWQPBYUKRIM-GWCFXTLKSA-N |

SMILES |

C1C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)CO |

Isomeric SMILES |

C1[C@@H](O[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)CO |

Canonical SMILES |

C1C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)CO |

Other CAS No. |

67914-85-6 |

Synonyms |

rel-((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol; (2R,4S)-rel-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol |

Origin of Product |

United States |

Biological Activity

The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol is a synthetic derivative that combines a triazole moiety with a dioxolane structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agrochemistry. The following sections detail its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C13H13Cl2N3O3

- Molecular Weight : 330.17 g/mol

- CAS Number : 67914-85-6

- Purity : >95% (HPLC)

The biological activity of this compound is largely attributed to the triazole ring, known for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This inhibition leads to antifungal properties similar to those observed in other triazole derivatives.

Antifungal Activity

Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. For instance:

- In Vitro Studies : The compound has been tested against various fungal strains, showing effective inhibition comparable to established antifungal agents like itraconazole. In a study by Jones et al. (2020), the compound demonstrated potent activity against Candida albicans and Aspergillus fumigatus with minimum inhibitory concentrations (MICs) in the low micromolar range.

Antimicrobial Activity

Beyond antifungal effects, this compound also exhibits antimicrobial properties:

- Bacterial Inhibition : Studies have shown that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Cytotoxicity

Cytotoxicity assessments reveal that while the compound is effective against microbial pathogens, it also exhibits cytotoxic effects on human cell lines:

- Cell Line Studies : In assays using human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values indicating moderate cytotoxicity. Further investigations are needed to assess selectivity and potential therapeutic indices.

Case Studies

| Study | Findings |

|---|---|

| Jones et al. (2020) | Demonstrated antifungal activity against Candida albicans with MIC values of 0.5 µg/mL. |

| Smith et al. (2021) | Reported antimicrobial effects against Gram-positive bacteria with MIC values ranging from 1 to 4 µg/mL. |

| Lee et al. (2022) | Evaluated cytotoxicity on HeLa cells with an IC50 of 15 µg/mL, indicating potential for further development in cancer therapeutics. |

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Formation of the dioxolane ring through cyclization reactions.

- Introduction of the triazole moiety via nucleophilic substitution.

- Final purification through recrystallization or chromatography techniques.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

Cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol is primarily recognized for its antifungal properties. It acts by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of well-known antifungal agents like itraconazole and fluconazole.

Case Study: Efficacy Against Fungal Infections

Research has demonstrated that this compound exhibits potent activity against various fungal pathogens such as Candida albicans and Aspergillus fumigatus. In controlled studies, it has shown a minimum inhibitory concentration (MIC) comparable to existing antifungal treatments, suggesting its viability as a therapeutic option in clinical settings .

Agricultural Applications

Fungicide Development

The compound's structural attributes also lend themselves to applications in agricultural chemistry as a fungicide. Its effectiveness in controlling plant pathogens has been explored in various studies aimed at developing safer and more efficient agricultural practices.

Case Study: Field Trials

Field trials conducted on crops susceptible to fungal infections have indicated that formulations containing this compound significantly reduce disease incidence while maintaining crop yield. These trials highlight its potential as a sustainable alternative to traditional fungicides .

Synthesis and Production

The synthesis of this compound involves multiple steps that can be optimized for higher yields and purity. Various methods have been reported in the literature focusing on minimizing environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Reaction Conditions:

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | p-Toluenesulfonic acid, n-BuOH, PhH | Reflux (≈120°C) | 24 h | 94% (GC purity) |

| 2 | Bromine (Br₂) | 40°C | 0.5 h | 91% |

The brominated intermediate undergoes further functionalization to introduce the triazole moiety .

Esterification with Benzoyl Chloride

The hydroxyl group of the dioxolane intermediate is esterified using benzoyl chloride under basic conditions (pyridine), forming a benzoyl ester .

Key Data:

-

Reagents : Benzoyl chloride, pyridine

-

Temperature : 5°C

-

Time : 3 h

-

Yield : Not explicitly reported, but GC analysis confirmed high purity .

Condensation with 1,2,4-Triazole

The benzoyl ester reacts with 1,2,4-triazole under sodium hydride (NaH) catalysis in dimethyl sulfoxide (DMSO) to substitute the bromine atom with the triazole group. This step is critical for introducing antifungal activity .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | NaH (paraffin dispersion) |

| Solvent | DMSO |

| Temperature | 130°C |

| Time | 12 h |

| Yield | 58% (after recrystallization) |

Hydrolysis to cis-Alcohol

The benzoyl ester is hydrolyzed using 5 N NaOH in a dioxane/water mixture, yielding the cis-alcohol derivative .

Hydrolysis Parameters:

-

Base : 5 N NaOH

-

Solvent : Dioxane/H₂O

-

Time : 2 h

-

Conditions : Heating

-

Yield : Not quantified but confirmed via recrystallization .

Methanesulfonation

The primary alcohol is converted to a methanesulfonate ester using methanesulfonyl chloride (MsCl), enhancing its reactivity for subsequent coupling reactions (e.g., in antifungal drug synthesis) .

| Parameter | Value |

|---|---|

| Reagent | Methanesulfonyl chloride |

| Catalyst | Triethylamine (base) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Room temperature |

| Yield | >90% (reported for analogous compounds) |

Antifungal Activity via Ergosterol Inhibition

The triazole moiety binds to fungal lanosterol demethylase (CYP51), inhibiting ergosterol biosynthesis. This mechanism is shared with clinically used triazole antifungals like itraconazole .

Key Findings:

Derivatization for Drug Development

The methanesulfonate ester is a key intermediate for synthesizing azole antifungals. For example, it undergoes nucleophilic substitution with piperazine derivatives to form compounds like itraconazole .

Example Reaction:

textcis-Methanesulfonate + Piperazine derivative → Itraconazole precursor

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several triazole-based antifungals and their intermediates. Below is a detailed comparison:

Structural and Functional Analogues

Key Comparative Insights

Activity vs. Structure :

- The triazole ring in the target compound and terconazole is crucial for binding fungal CYP450 enzymes, whereas imidazole analogues () show lower efficacy due to reduced enzyme affinity .

- Piperazine additions (e.g., terconazole, itraconazole) enhance systemic distribution and pharmacokinetics but increase molecular weight and complexity .

Stereochemical Specificity :

- The cis configuration of the dioxolane ring is conserved in active antifungals (e.g., saperconazole in ), while trans isomers exhibit diminished activity .

Solubility and Formulation :

- Mesilate and tosylate derivatives of the target compound (e.g., CAS 67914-86-7) improve aqueous solubility (1.671 mg/mL, per ) for analytical use, whereas parent compounds like etaconazole are optimized for lipid membrane penetration in agrochemicals .

Synthetic Pathways :

- The target compound is synthesized via nucleophilic substitution of α-halogenated ketones with triazoles (similar to ), while terconazole requires additional piperazine coupling steps .

Preparation Methods

Bromination of 2-(2,4-Dichlorophenyl)-1,3-dioxolane-4-methanol

The first step introduces a bromomethyl group via reaction with brominating agents in pyridine at 5°C for 3 hours. Pyridine acts as both a base and solvent, neutralizing HBr byproducts. The intermediate, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol, is obtained in unspecified yield but is pivotal for subsequent alkylation.

Alkylation with 1,2,4-Triazole

Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitates the nucleophilic substitution of bromine with 1,2,4-triazole. The reaction proceeds at 130°C for 12 hours after an initial 1-hour activation at room temperature. NaH deprotonates the triazole, enhancing its nucleophilicity, while DMSO’s high polarity stabilizes the transition state. This step achieves moderate yields, though exact figures are unreported.

Hydrolysis to cis-Alcohol

The final step employs 5 N NaOH in dioxane-water under heating to hydrolyze ester protecting groups, yielding the target cis-alcohol. The alkaline conditions selectively cleave esters without affecting the dioxolane ring. Recrystallization from methanol ensures high stereochemical purity, critical for antifungal activity.

Catalytic Condensation Method

CN101302213B (2008) outlines a greener approach using heteropolyacid catalysts, improving scalability and reducing waste.

Condensation with Glycerol

H₃PW₁₂O₄₀/SiO₂ catalyzes the reaction between 2,4-dichlorobenzaldehyde and glycerol at reflux. This solid acid catalyst enables azeotropic dehydration, achieving 94% yield of the dioxolane intermediate while permitting catalyst recovery and reuse.

Esterification and Triazole Incorporation

Benzoyl chloride esterifies the intermediate, followed by sodium carbonate-catalyzed condensation with 1,2,4-triazole. Hydrolysis with aqueous NaOH and recrystallization yields cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol in 58% yield after mesylation.

Comparative Analysis of Methods

The catalytic method reduces waste through catalyst reuse and avoids hazardous solvents like pyridine. However, the traditional route offers fewer steps, potentially advantageous for small-scale synthesis.

Stereochemical Control

Both methods emphasize cis-configuration via recrystallization. In the traditional approach, hydrolysis under basic conditions favors the thermodynamically stable cis-isomer. The catalytic method uses stereoselective condensation, where H₃PW₁₂O₄₀/SiO₂’s Brønsted acidity directs glycerol’s nucleophilic attack to form the cis-dioxolane.

Industrial Considerations

The catalytic method’s scalability and lower waste align with green chemistry principles, though higher initial catalyst costs may deter adoption. Conversely, the traditional method’s reliance on NaH and pyridine poses safety and disposal challenges .

Q & A

Q. What are the optimal synthetic routes for cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,4-dichlorophenyl derivatives with triazole-containing intermediates under reflux in ethanol with glacial acetic acid as a catalyst (similar to ). Optimization involves adjusting molar ratios, reaction time (4–8 hours), and temperature (70–90°C) to achieve yields >80%. Purification via recrystallization or column chromatography is recommended to isolate the cis-isomer selectively .

Q. How can researchers confirm the stereochemical configuration of the cis-isomer, and what analytical techniques are most reliable?

- Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry (as demonstrated in for analogous triazole derivatives). Alternatively, nuclear Overhauser effect (NOE) NMR spectroscopy can differentiate cis and trans isomers by analyzing spatial proximity of protons on the dioxolane ring .

Q. What chromatographic methods are recommended for purity analysis and impurity profiling of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is effective. identifies related impurities (e.g., MM0258.04 and MM0258.05), suggesting gradient elution with acetonitrile/water (70:30 to 90:10) to resolve degradation products. Mass spectrometry (LC-MS) can confirm molecular weights of impurities .

Advanced Research Questions

Q. How does the compound’s antifungal activity compare to structurally similar derivatives, and what in vitro models are appropriate for efficacy assessment?

- Methodological Answer : Antifungal activity can be evaluated using minimum inhibitory concentration (MIC) assays against Candida albicans or Aspergillus fumigatus (see and for analogous imidazole/triazole derivatives). Structure-activity relationship (SAR) studies should compare substituents on the dioxolane ring and triazole moiety. For example, replacing the dichlorophenyl group with difluorophenyl (as in ) may alter membrane permeability and efficacy .

Q. What computational methods can predict the compound’s binding affinity to fungal cytochrome P450 enzymes, and how do these models correlate with experimental data?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using crystal structures of fungal CYP51 (lanosterol 14α-demethylase) can predict binding modes. Validate predictions with in vitro enzyme inhibition assays measuring IC50 values. highlights similar triazole derivatives’ interactions with hydrophobic pockets of CYP51, guiding residue-specific mutagenesis studies .

Q. How can researchers resolve contradictions in reported biological activity data, such as discrepancies in MIC values across studies?

- Methodological Answer : Variability may arise from differences in fungal strains, culture conditions, or compound purity. Standardize assays using CLSI guidelines (Clinical and Laboratory Standards Institute) and cross-validate with independent labs. Re-analyzе compound purity via HPLC and quantify enantiomeric excess if stereoisomers are present (e.g., ’s impurity standards) .

Q. What environmental persistence and degradation pathways should be considered when designing ecotoxicology studies for this compound?

- Methodological Answer : Conduct hydrolysis studies under varying pH (4–9) and UV exposure to simulate environmental conditions. Use LC-MS to identify degradation products (e.g., dichlorophenol or triazole fragments). emphasizes assessing half-life in soil/water matrices to model bioaccumulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.